
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.367. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships in Medicinal Chemistry
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is studied for its role as an inhibitor of p38alpha MAP kinase. This research is significant in the context of treating autoimmune diseases. The tert-butyl group in the compound is crucial for its binding, impacting the pharmacological activity and highlighting the substance's relevance in drug development (Regan et al., 2003).
Lithiation and Chemical Synthesis
The compound plays a role in the field of synthetic chemistry, particularly in lithiation processes. It undergoes lithiation at specific positions, which is important for creating various substituted derivatives. This property is valuable for developing new chemical entities and understanding reaction mechanisms (Smith et al., 2013).
Complex Formation and Molecular Interactions
The compound is involved in the study of complex formation, specifically with N-(pyridin-2-yl), N'-substituted ureas. Understanding these molecular interactions is crucial for designing molecules with specific binding characteristics, which is essential in both pharmaceuticals and material science (Ośmiałowski et al., 2013).
Optoelectronics and Material Sciences
This compound is also relevant in the development of novel materials for optoelectronic applications. Its derivatives are used in the synthesis of mechanoluminescent and efficient OLEDs, highlighting its potential in advanced material technologies (Huang et al., 2013).
Regioselectivity in Chemical Reactions
The compound's derivatives are studied for their regioselectivity in certain chemical reactions. Understanding and controlling regioselectivity is crucial for synthesizing compounds with desired properties and yields, which has broad implications in pharmaceuticals and industrial chemistry (Martins et al., 2012).
Hydrogen Bonding and Molecular Design
Research on pyrid-2-yl ureas, which includes this compound, explores intramolecular hydrogen bonding and complexation with cytosine. Such studies are important for designing molecules with specific binding properties, impacting drug design and molecular recognition processes (Chien et al., 2004).
Crystal Structure and Vibrational Properties
The crystal structure and vibrational properties of derivatives of this compound have been analyzed, contributing to the field of crystallography and materials science. Such studies are essential for understanding the physical properties of materials and their potential applications (Chen et al., 2021).
Extraction and Coordination Chemistry
This compound and its derivatives are used in the extraction of metal ions, showcasing its utility in coordination chemistry and potential applications in environmental remediation and resource recovery (Pearce et al., 2019).
Ligand Synthesis and Metal Complexes
Derivatives of the compound are used in the synthesis of ligands for metal complexes. This is crucial in the field of coordination chemistry, where such ligands are used to create complexes with specific properties for catalysis, sensing, and pharmaceutical applications (Halcrow, 2005).
Propiedades
IUPAC Name |
1-tert-butyl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)18-14(21)17-10-12-8-13(19-20(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIZYYGKHEHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride](/img/structure/B2979958.png)
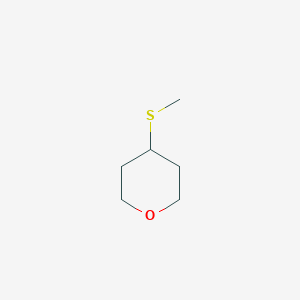

![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)

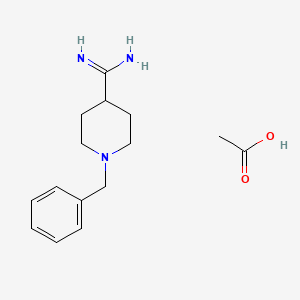
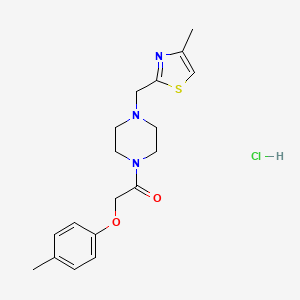

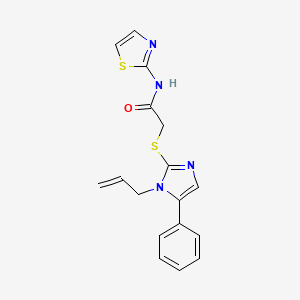
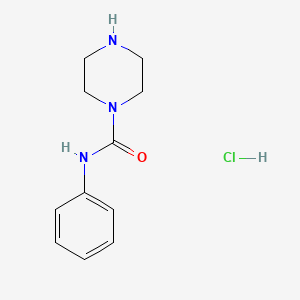


![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)
